molecular formula C11H8Br2 B13565851 2-Bromo-1-(bromomethyl)naphthalene

2-Bromo-1-(bromomethyl)naphthalene

Cat. No.: B13565851
M. Wt: 299.99 g/mol
InChI Key: ARAHGQLNFAGCFZ-UHFFFAOYSA-N
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Description

Contextualizing 2-Bromo-1-(bromomethyl)naphthalene as a Naphthalene (B1677914) Derivative

Naphthalene (C₁₀H₈) is the simplest polycyclic aromatic hydrocarbon, consisting of two fused benzene (B151609) rings. ijpsjournal.com Its derivatives are compounds where one or more hydrogen atoms on the naphthalene core have been replaced by other functional groups. This compound belongs to this extensive family, characterized by two different types of bromine substitution: one bromine atom is directly attached to the aromatic ring at the C2 position, while a bromomethyl group (-CH₂Br) is attached at the C1 position. This structure, with the empirical formula C₁₁H₈Br₂, combines the properties of an aryl bromide and a benzyl bromide, making it a bifunctional reagent in organic synthesis. sigmaaldrich.com

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 37763-43-2
Molecular Formula C₁₁H₈Br₂
Molecular Weight 299.99 g/mol sigmaaldrich.comnih.gov
Appearance Powder sigmaaldrich.com

| InChI Key | DQTOCXIHYIQHCK-UHFFFAOYSA-N sigmaaldrich.com |

Significance of Brominated Naphthalene Scaffolds in Synthetic Design

Brominated aromatic compounds, including naphthalene scaffolds, are highly valued in synthetic organic chemistry. The carbon-bromine bond is a versatile functional group that can participate in a wide array of chemical transformations. Naphthalene itself is more reactive than benzene in electrophilic aromatic substitution reactions, with chlorination and bromination occurring readily. ijpsjournal.com

The significance of brominated naphthalenes stems from their utility as precursors and intermediates. chemicalbook.com The bromine atoms can be readily substituted or used in cross-coupling reactions (like Suzuki or Stille couplings) to form new carbon-carbon bonds, enabling the elaboration of the naphthalene core. The presence of multiple bromine atoms, as in polybrominated naphthalenes, allows for regioselective functionalization. cardiff.ac.uk Specifically, the bromomethyl group is highly reactive towards nucleophilic substitution, making it an excellent moiety for introducing the naphthylmethyl group into other molecules. This dual reactivity makes compounds like this compound powerful tools for constructing complex, polyfunctional molecules that are often difficult to synthesize by other methods. nih.gov

Overview of Research Trajectories for this compound

Research involving this compound primarily focuses on its application as a synthetic intermediate. Its structural features allow it to serve as a building block for a variety of more complex chemical structures. For instance, related compounds like 2-(Bromomethyl)naphthalene (B188764) are employed as starting materials in the synthesis of molecules such as 2-(fluoromethyl)naphthalene, 2-naphthylmethyl azide (B81097), and 2-naphthalenecarboxaldehyde. chemicalbook.comlookchem.com These products are, in turn, important intermediates for pharmaceuticals, agrochemicals, and dyes. chemicalbook.comlookchem.com

The research trajectory for this compound and similar structures is therefore closely tied to the development of new synthetic methodologies and the creation of novel functional materials and biologically active compounds. Studies often explore its reactivity in forming C-C, C-N, C-O, and C-S bonds, expanding the library of accessible naphthalene-containing compounds. The packing patterns and intermolecular interactions, such as C-Br···Br contacts, of brominated naphthalene derivatives are also subjects of crystallographic research, providing insight into the solid-state behavior of these materials. nih.gov

Table 2: Compound Names Mentioned

Compound Name
1,4-dibromonaphthalene
1,4,6-tribromonaphthalene
1,5-dibromonaphthalene
2-(Bromomethyl)naphthalene
This compound
2-naphthalenecarboxaldehyde
2-naphthylmethyl azide
Benzene

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8Br2

Molecular Weight

299.99 g/mol

IUPAC Name

2-bromo-1-(bromomethyl)naphthalene

InChI

InChI=1S/C11H8Br2/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13/h1-6H,7H2

InChI Key

ARAHGQLNFAGCFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CBr)Br

Origin of Product

United States

Ii. Contemporary Synthetic Methodologies for 2 Bromo 1 Bromomethyl Naphthalene

Direct Bromination Strategies for Naphthalene (B1677914) Precursors

Direct bromination methods offer a more straightforward approach to introducing bromine atoms onto the naphthalene core and its side chains. These strategies often rely on the careful control of reaction conditions to achieve the desired regioselectivity.

Regioselective Benzylic Bromination Approaches for Bromomethylation

Benzylic bromination specifically targets the methyl group of a naphthalene precursor. A common and effective reagent for this transformation is N-bromosuccinimide (NBS). The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl4) and is often initiated by light or a radical initiator such as azo-bis-isobutyronitrile (AIBN). prepchem.com This method provides a reliable way to introduce a bromine atom at the benzylic position, converting a methyl group into a bromomethyl group. prepchem.comgla.ac.uk

For instance, the synthesis of 2-(bromomethyl)naphthalene (B188764) can be achieved by treating 2-methylnaphthalene (B46627) with NBS and AIBN in refluxing carbon tetrachloride. prepchem.com The reaction proceeds until the denser NBS is converted to the less dense succinimide (B58015), which floats, indicating the reaction's progress. prepchem.com The desired product can then be isolated and purified, often with yields around 60%. prepchem.com

Another approach involves the use of bromine in heptane (B126788) in the presence of lanthanum acetate (B1210297) hydrate (B1144303) for the selective benzylic bromination of 2-methylnaphthalene. tandfonline.com This method also offers a practical route to 2-(bromomethyl)naphthalene. tandfonline.com

PrecursorReagentsProductYield (%)Reference
2-MethylnaphthaleneN-Bromosuccinimide, Azo-bis-isobutyronitrile2-(Bromomethyl)naphthalene60 prepchem.com
2-MethylnaphthaleneBromine, Lanthanum acetate hydrate2-(Bromomethyl)naphthaleneNot Specified tandfonline.com

Radical-Mediated Bromination Techniques for Side-Chain Functionalization

Radical-mediated bromination is a key strategy for the functionalization of side chains on aromatic rings. This process relies on the generation of bromine radicals, which are highly reactive and can selectively abstract a hydrogen atom from a benzylic position. libretexts.orgyoutube.com The resulting benzylic radical is stabilized by resonance with the aromatic ring, making this position particularly susceptible to radical attack. youtube.com

N-bromosuccinimide (NBS) is a preferred reagent for this type of reaction as it provides a low, constant concentration of bromine, which helps to suppress competing electrophilic addition reactions to the aromatic ring. libretexts.orgyoutube.com The reaction is typically initiated by light or a radical initiator like AIBN. prepchem.comyoutube.com The mechanism involves a radical chain reaction where a bromine radical abstracts a benzylic hydrogen, forming a resonance-stabilized benzylic radical. libretexts.orgyoutube.com This radical then reacts with a bromine molecule to form the bromomethylated product and another bromine radical, which continues the chain. libretexts.orgyoutube.com

The selectivity of benzylic bromination over other positions is due to the lower bond dissociation energy of the benzylic C-H bond compared to other C-H bonds in the molecule. libretexts.org This makes the abstraction of a benzylic hydrogen by a bromine radical a more favorable process.

Electrophilic Aromatic Substitution for Ring Bromination

Electrophilic aromatic substitution (EAS) is a fundamental reaction for introducing substituents onto an aromatic ring. libretexts.orgmasterorganicchemistry.com In the context of synthesizing 2-Bromo-1-(bromomethyl)naphthalene, this reaction is used to introduce a bromine atom onto the naphthalene ring itself. Naphthalene is more reactive than benzene (B151609) towards EAS and typically undergoes substitution at the α-position (C1) due to the greater stability of the resulting carbocation intermediate. wordpress.compearson.com

For the bromination of naphthalene, a catalyst such as iron(III) bromide (FeBr3) is required to polarize the bromine molecule, making it a more potent electrophile. libretexts.org The mechanism involves the attack of the naphthalene π-system on the polarized bromine, forming a resonance-stabilized carbocation intermediate known as an arenium ion. libretexts.orglibretexts.org Subsequent loss of a proton from the arenium ion restores the aromaticity of the ring and yields the brominated naphthalene derivative. libretexts.org

When a deactivating group is present on the naphthalene ring, it will direct incoming electrophiles to specific positions. However, in the case of a bromomethyl group already present at the 1-position, further bromination of the ring would be directed to other positions based on the combined electronic and steric effects of the existing substituents.

Multi-Step Synthetic Pathways to this compound

In some cases, direct bromination may not provide the desired isomer or may lead to a mixture of products. In such instances, multi-step synthetic pathways offer greater control over the final product's structure.

Approaches Involving Naphthocyclopropane Intermediates

A novel and efficient method for the synthesis of certain brominated naphthalenes involves the use of naphthocyclopropane intermediates. dergipark.org.trtrdizin.gov.tr This approach has been successfully employed for the preparation of 2-bromo-3-(bromomethyl)naphthalene (B8671974). dergipark.org.tr The synthesis begins with the Birch reduction of naphthalene to produce 1,4-dihydronaphthalene. trdizin.gov.tr This intermediate then reacts with dichlorocarbene (B158193), generated in situ, to form a dichlorocyclopropane adduct. trdizin.gov.tr Treatment of this adduct with a strong base like potassium tert-butoxide leads to the formation of 1H-cyclopropa[b]naphthalene. dergipark.org.trtrdizin.gov.tr

The final and crucial step is the ring-opening of the cyclopropane (B1198618) ring via bromination with molecular bromine (Br2). dergipark.org.tr This step proceeds with high yield and regioselectivity, affording the desired 2-bromo-3-(bromomethyl)naphthalene. dergipark.org.tr This method provides a modular and high-yielding alternative to other synthetic routes. trdizin.gov.tr

Starting MaterialKey IntermediateFinal ProductYield (%)Reference
Naphthalene1H-cyclopropa[b]naphthalene2-Bromo-3-(bromomethyl)naphthalene97 (for the final bromination step) dergipark.org.tr

Transformations from Hydroxymethylated Naphthalenes to Bromomethylated Derivatives

Another versatile multi-step approach involves the conversion of hydroxymethylated naphthalenes into their corresponding bromomethylated derivatives. This transformation is a common and reliable method in organic synthesis. The hydroxyl group of a (hydroxymethyl)naphthalene can be readily converted to a good leaving group, which is then displaced by a bromide ion.

Several reagents are effective for this conversion, including phosphorus tribromide (PBr3) and thionyl bromide (SOBr2). commonorganicchemistry.com The reaction with PBr3 typically proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry if the carbon atom is chiral. masterorganicchemistry.com The alcohol's oxygen atom attacks the phosphorus of PBr3, displacing a bromide ion. The resulting intermediate is then attacked by the bromide ion in a backside fashion, leading to the formation of the alkyl bromide. masterorganicchemistry.com

Similarly, thionyl bromide can be used to convert alcohols to bromides. commonorganicchemistry.com These methods provide a controlled way to introduce a bromomethyl group onto a pre-functionalized naphthalene ring, allowing for the synthesis of specific isomers that might be difficult to obtain through direct bromination.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The synthesis of this compound from its precursor, 2-Bromo-1-methylnaphthalene, is typically achieved through a free-radical substitution reaction at the benzylic position. The Wohl-Ziegler reaction is a classic and effective method for this transformation, utilizing N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. wikipedia.orgyoutube.com The optimization of this reaction is critical to maximize the yield of the desired product and minimize the formation of byproducts, such as di-brominated compounds or products of aromatic bromination.

Several key parameters must be carefully controlled to enhance yield and selectivity:

Brominating Agent : N-Bromosuccinimide (NBS) is the reagent of choice for benzylic brominations. It provides a constant, low concentration of elemental bromine (Br₂) throughout the reaction, which is crucial for favoring radical substitution over electrophilic addition to the naphthalene ring. masterorganicchemistry.com Using NBS helps to prevent the formation of unwanted ring-brominated isomers.

Radical Initiator : The reaction requires initiation via heat or UV light. Chemical initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), are commonly added in catalytic amounts to facilitate the formation of the initial bromine radical (Br•) at a controlled rate. wikipedia.orgprepchem.comprepchem.com The choice and concentration of the initiator can significantly impact the reaction kinetics and efficiency.

Solvent : The selection of an appropriate solvent is paramount. Non-polar, inert solvents are preferred to avoid side reactions. Carbon tetrachloride (CCl₄) has historically been a common solvent for these reactions due to its inertness. prepchem.comprepchem.com However, due to its toxicity and environmental concerns, alternative solvents like heptane or cyclohexane (B81311) are also employed. tandfonline.com The solvent must be anhydrous, as the presence of water can lead to the hydrolysis of NBS. wikipedia.org

Temperature and Light : The reaction is typically conducted under reflux to provide the necessary thermal energy for radical initiation and propagation. wikipedia.org In some cases, photochemical initiation using a UV lamp can be used, sometimes allowing for lower reaction temperatures. youtube.com

Reaction Monitoring : The progress of the reaction can be monitored by observing the consumption of the denser NBS and the formation of succinimide, which is less dense and floats on the surface of the reaction mixture. prepchem.com Completion is often ensured by a prolonged reaction time after the initial, more vigorous phase. prepchem.com

The table below summarizes the key variables and their typical roles in optimizing the synthesis of this compound.

ParameterReagent/ConditionFunction & Optimization Goal
Starting Material2-Bromo-1-methylnaphthaleneThe direct precursor for the target compound.
Brominating AgentN-Bromosuccinimide (NBS)Provides a low, steady concentration of Br₂ to favor benzylic substitution and enhance selectivity. masterorganicchemistry.com
InitiatorAIBN or Benzoyl PeroxideCatalyzes the formation of bromine radicals to initiate the chain reaction. wikipedia.org
SolventCarbon Tetrachloride (CCl₄), HeptaneInert, non-polar medium. Must be anhydrous to prevent NBS decomposition. wikipedia.orgprepchem.com
Energy InputHeat (Reflux) or UV LightProvides energy for homolytic cleavage of the initiator and Br₂. youtube.combyjus.com

Transition Metal-Free Synthetic Protocols for this compound

The development of synthetic methods that avoid the use of transition metals is a significant goal in green chemistry, aimed at reducing costs, toxicity, and purification challenges. The primary route to this compound, the Wohl-Ziegler reaction, is inherently a transition-metal-free protocol. organic-chemistry.orgtrdizin.gov.tr

This free-radical chain reaction proceeds through three main stages:

Initiation : The process begins with the homolytic cleavage of the radical initiator (e.g., AIBN) by heat or light, which then abstracts a bromine atom from an NBS molecule, or more accurately, reacts with trace amounts of HBr to generate a bromine radical (Br•). byjus.com This bromine radical is the key chain carrier.

Propagation : This is a two-step cycle. First, a bromine radical abstracts a hydrogen atom from the methyl group of 2-Bromo-1-methylnaphthalene. This is the rate-determining step and results in the formation of a resonance-stabilized benzylic radical and a molecule of hydrogen bromide (HBr). numberanalytics.com Second, the newly formed benzylic radical reacts with a molecule of Br₂ (generated from the reaction of NBS with HBr) to yield the final product, this compound, and another bromine radical, which continues the chain reaction. masterorganicchemistry.comnumberanalytics.com

Termination : The chain reaction concludes when two radicals combine to form a stable, non-radical species. This can occur through the combination of two bromine radicals, a bromine radical and a benzylic radical, or two benzylic radicals. byjus.com

A new efficient, modular, and low-cost method for synthesizing the related isomer, 2-bromo-3-(bromomethyl)naphthalene, has been reported starting from naphthalene itself. bohrium.comresearchgate.netdergipark.org.tr This multi-step process involves a Birch reduction, dichlorocarbene addition, and subsequent ring-opening with molecular bromine, representing an alternative transition-metal-free strategy for producing brominated naphthalene derivatives. dergipark.org.tr While this specific pathway does not yield the 1-bromomethyl isomer, it highlights ongoing research into novel metal-free methodologies in this area of organic synthesis.

The table below outlines a generalized transition-metal-free procedure for the synthesis of this compound based on the Wohl-Ziegler reaction.

StepProcedurePurpose
1. Reagent SetupDissolve 2-Bromo-1-methylnaphthalene in an anhydrous, non-polar solvent (e.g., CCl₄) in a round-bottomed flask.Create an inert reaction environment.
2. Addition of ReagentsAdd N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN). prepchem.comIntroduce the brominating agent and catalyst.
3. Reaction InitiationHeat the mixture to reflux under inert atmosphere and/or irradiate with a suitable light source. wikipedia.orgyoutube.comInitiate the free-radical chain reaction.
4. WorkupAfter the reaction is complete, cool the mixture and filter off the succinimide byproduct. prepchem.comSeparate the solid byproduct.
5. PurificationRemove the solvent under reduced pressure and purify the resulting crude product, typically by recrystallization from a solvent like ethanol. prepchem.comIsolate the pure this compound.

Iii. Mechanistic Investigations and Reactivity Profiles of 2 Bromo 1 Bromomethyl Naphthalene

Nucleophilic Substitution Reactions Involving the Bromomethyl Moiety

The bromomethyl group at the 1-position of the naphthalene (B1677914) ring is a primary benzylic halide. This structural feature makes the carbon atom of the bromomethyl group highly susceptible to nucleophilic attack. The general mechanism for this reaction is a bimolecular nucleophilic substitution (SN2) reaction. chemguide.co.uk In this process, a nucleophile attacks the electrophilic carbon atom, leading to the displacement of the bromide ion as a leaving group. chemguide.co.uk

The SN2 mechanism involves a single transition state where the nucleophile is partially bonded to the carbon atom, and the carbon-bromine bond is partially broken. chemguide.co.uk The reaction proceeds with an inversion of configuration at the carbon center, although in the case of the bromomethyl group, this is not stereochemically significant as the carbon is not a chiral center. The polar C-Br bond, with a partial positive charge on the carbon and a partial negative charge on the bromine, facilitates this attack. chemguide.co.uk

A variety of nucleophiles can be employed in these reactions. For instance, 2-(Bromomethyl)naphthalene (B188764) can serve as a starting material for the synthesis of various derivatives, including:

2-(fluoromethyl)naphthalene

2-naphthylmethyl azide (B81097)

2-naphthalenecarboxaldehyde

diselenide, bis(2-naphthalenylmethyl)

1H-1,2,3-triazole, 4,4′-(1,4-phenylene)bis[1-(2-naphthalenylmethyl)] chemicalbook.com

The reactivity of the bromomethyl group is enhanced by the adjacent naphthalene ring, which can stabilize the transition state through conjugation. This makes the bromomethyl group significantly more reactive towards nucleophiles than the aryl bromide at the 2-position under typical nucleophilic substitution conditions.

Cross-Coupling Chemistry of the Aryl Bromide and Bromomethyl Groups

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and 2-Bromo-1-(bromomethyl)naphthalene offers two reactive sites for such transformations.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organoboron compound with a halide or triflate. yonedalabs.comlibretexts.org In the case of this compound, the aryl bromide at the 2-position is the primary site for Suzuki-Miyaura coupling. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. yonedalabs.comlibretexts.org

This reaction is highly versatile, allowing for the introduction of a wide range of substituents at the 2-position of the naphthalene ring. For instance, various boronic acids and esters can be used to introduce alkyl, alkenyl, aryl, and heteroaromatic groups. nih.gov The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. yonedalabs.comnih.gov While the aryl bromide readily participates in Suzuki-Miyaura coupling, the bromomethyl group is generally unreactive under these conditions, allowing for selective functionalization of the aromatic ring. However, under certain conditions, coupling at the bromomethyl position can also be achieved.

Beyond the Suzuki-Miyaura coupling, other palladium-catalyzed reactions can be employed to functionalize this compound. These reactions often take advantage of the different reactivities of the aryl and benzylic bromides. For example, palladium-catalyzed annulation reactions have been developed to synthesize multisubstituted naphthalenes and other fused aromatic systems. nih.gov In some instances, tandem reactions involving nucleophilic addition followed by C-H functionalization can be achieved. organic-chemistry.org These advanced methods allow for the construction of complex molecular architectures from relatively simple starting materials.

The choice of catalyst, ligands, and reaction conditions is critical in directing the reaction to the desired site and achieving the intended transformation. nih.govnih.gov For example, specific ligand systems can promote the coupling at either the aryl bromide or, less commonly, the bromomethyl group.

Radical Reactions of this compound

The bromomethyl group of this compound can also participate in radical reactions. Radical reactions are initiated by the homolytic cleavage of a bond, often promoted by light or a radical initiator. In the context of this compound, the C-Br bond of the bromomethyl group is weaker than the aryl C-Br bond and is therefore more susceptible to homolytic cleavage.

A common radical reaction is allylic or benzylic bromination, which typically uses N-bromosuccinimide (NBS) in the presence of a radical initiator. youtube.com While this compound already possesses a bromomethyl group, understanding its radical reactivity is important. The formation of a benzylic radical at the 1-position is stabilized by resonance with the naphthalene ring. youtube.com This stabilized radical can then react with a bromine source to form the product. youtube.com

The general steps for a radical chain reaction are initiation, propagation, and termination. libretexts.org

Initiation: A radical initiator generates a small number of radicals.

Propagation: The radical abstracts a hydrogen atom from the benzylic position to form a resonance-stabilized benzylic radical. This radical then reacts with a bromine source (like Br₂) to form the brominated product and a new bromine radical, which continues the chain. youtube.comlibretexts.org

Termination: Radicals combine to end the chain reaction. libretexts.org

The selectivity of radical halogenation depends on the stability of the resulting radical intermediate. libretexts.org

Reductive Transformations of this compound

Both the aryl bromide and the bromomethyl group can undergo reductive transformations. The choice of reducing agent and reaction conditions determines which group is reduced. For example, on-surface dehalogenative coupling of similar bis(bromomethyl)naphthalene derivatives on a gold surface (Au(111)) has been shown to lead to dimerization or polymerization, a process that involves the reductive cleavage of the C-Br bonds. mpg.de

In solution-phase chemistry, catalytic hydrogenation can be used to remove the bromine atoms. For instance, palladium on carbon (Pd/C) with a hydrogen source can reduce the benzylic bromide. More forcing conditions might be required to reduce the aryl bromide. Other reducing agents, such as those used in Birch reductions, can selectively reduce the aromatic ring system itself. researchgate.netdergipark.org.tr

Chemo- and Regioselectivity in Reactions of this compound

The presence of two different C-Br bonds in this compound makes chemo- and regioselectivity key considerations in its reactions.

Chemoselectivity refers to the preferential reaction of one functional group over another. In this molecule, the higher reactivity of the benzylic bromide towards nucleophiles allows for selective substitution at the bromomethyl position while leaving the aryl bromide intact. Conversely, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling typically occur selectively at the aryl bromide position.

The ability to control the chemo- and regioselectivity of reactions involving this compound is crucial for its utility as a synthetic intermediate, enabling the stepwise and controlled construction of complex naphthalene derivatives.

Plausible Reaction Mechanisms for Key Transformations of this compound

The reactivity of this compound is dictated by its two distinct bromine-substituted sites: a highly reactive benzylic bromide at the 1-position (the bromomethyl group) and a more stable aryl bromide at the 2-position. The key transformations of this compound predominantly involve the benzylic position, which readily participates in nucleophilic substitution reactions. Reactions at the aryl bromide position require more forcing conditions, such as the use of very strong bases or transition-metal catalysts.

The most probable transformations involve nucleophilic substitution at the benzylic carbon. These reactions can proceed through either a unimolecular (SN1) or bimolecular (SN2) mechanism, with the operative pathway being highly dependent on the reaction conditions, including the nature of the nucleophile and the solvent system employed. masterorganicchemistry.comlibretexts.org

The C-Br bond in the 1-(bromomethyl) group is the most labile site for chemical transformation. As a primary benzylic halide, it is susceptible to attack by a wide range of nucleophiles. libretexts.org The choice between an SN1 and SN2 pathway is a result of the competition between two distinct mechanistic routes. masterorganicchemistry.com

SN1 Mechanism (Unimolecular Nucleophilic Substitution)

The SN1 mechanism is a stepwise process favored by weak nucleophiles and polar protic solvents, such as water or alcohols. libretexts.orglibretexts.org The stability of the potential carbocation intermediate is a critical factor; benzylic halides are particularly prone to SN1 reactions because the resulting carbocation is resonance-stabilized.

The mechanism proceeds in two main steps:

Formation of a Carbocation: The reaction is initiated by the slow, rate-determining departure of the bromide leaving group, without assistance from the nucleophile. masterorganicchemistry.com This heterolytic cleavage of the C-Br bond results in the formation of a resonance-stabilized 1-(2-bromonaphthyl)methyl carbocation intermediate. The planarity of this carbocation allows for subsequent nucleophilic attack from either face. website-files.com

Nucleophilic Attack: The carbocation intermediate is then rapidly attacked by the nucleophile. masterorganicchemistry.com If the nucleophile is neutral (e.g., water, ethanol), a subsequent deprotonation step occurs to yield the final substitution product. youtube.com This pathway is often referred to as a solvolysis reaction when the solvent itself acts as the nucleophile. youtube.comyoutube.com

The rate of the SN1 reaction is dependent only on the concentration of the substrate, this compound, and is independent of the nucleophile's concentration. masterorganicchemistry.comwebsite-files.com

Table 1: Conditions Favoring the SN1 Mechanism for this compound

FactorCondition Favoring SN1Rationale
Substrate Primary BenzylicForms a resonance-stabilized carbocation intermediate. libretexts.org
Nucleophile Weak (e.g., H₂O, ROH)Does not actively participate in the rate-determining step. libretexts.orglibretexts.org
Solvent Polar Protic (e.g., H₂O, EtOH, MeOH)Stabilizes both the departing leaving group and the carbocation intermediate through solvation. libretexts.org
Kinetics First-order: Rate = k[Substrate]The rate-determining step is unimolecular. masterorganicchemistry.comwebsite-files.com

SN2 Mechanism (Bimolecular Nucleophilic Substitution)

The SN2 mechanism is a single-step, concerted process favored by strong nucleophiles and polar aprotic solvents. libretexts.orglibretexts.org In this pathway, the nucleophile attacks the electrophilic benzylic carbon from the backside relative to the leaving group. chemguide.co.uk

The mechanism involves a single transition state where the bond to the nucleophile is forming concurrently as the bond to the bromide leaving group is breaking. website-files.com This backside attack results in an inversion of stereochemical configuration at the carbon center, a phenomenon known as Walden inversion. website-files.com

The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. website-files.com Steric hindrance around the reaction center can significantly slow down or prevent SN2 reactions. masterorganicchemistry.com However, as a primary halide, the bromomethyl group of this compound is relatively unhindered, making the SN2 pathway accessible. reddit.com

Table 2: Conditions Favoring the SN2 Mechanism for this compound

FactorCondition Favoring SN2Rationale
Substrate Primary HalideThe electrophilic carbon is sterically accessible for backside attack. libretexts.orgreddit.com
Nucleophile Strong (e.g., CN⁻, RS⁻, N₃⁻)A strong nucleophile is required to initiate the concerted displacement. libretexts.orglibretexts.org
Solvent Polar Aprotic (e.g., Acetone, DMF, DMSO)Solvates the cation but not the anionic nucleophile, enhancing nucleophilicity. libretexts.org
Kinetics Second-order: Rate = k[Substrate][Nucleophile]The rate-determining step is bimolecular. masterorganicchemistry.comwebsite-files.com

The bromine atom attached directly to the naphthalene ring at the C2 position is significantly less reactive towards nucleophilic substitution than its benzylic counterpart due to the high strength of the sp² C-Br bond. Transformations at this site typically require more specialized and vigorous conditions.

Plausible Naphthyne Formation

Under the influence of exceptionally strong bases, such as lithium amides, aryl halides can undergo an elimination-addition reaction via a highly reactive aryne intermediate. For instance, the related compound 2-bromo-1-naphthol has been shown to react with lithium tetramethylpiperidide (LiTMP) to generate a 2,3-didehydronaphthalene (naphthyne) intermediate. rsc.org

By analogy, a plausible mechanism for this compound involves the deprotonation of the hydrogen at the C3 position by a strong, non-nucleophilic base. This would be followed by the elimination of the bromide ion from the C2 position to form a strained 1-(bromomethyl)naphthalene-2,3-yne intermediate. This highly electrophilic intermediate would then be rapidly trapped by any nucleophile present in the reaction mixture. The fate of the bromomethyl group under such strongly basic conditions would also need to be considered, as it could potentially compete in reactivity.

Iv. Advanced Applications of 2 Bromo 1 Bromomethyl Naphthalene As a Synthetic Building Block

Synthesis of Complex Naphthalene (B1677914) Derivatives

The differential reactivity of the aryl and benzylic C-Br bonds in bromomethylnaphthalene derivatives is the cornerstone of their utility in synthesizing a wide array of complex naphthalene-based structures. The benzylic bromide is significantly more susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.

Fluorinated naphthalene derivatives are of significant interest in materials science and medicinal chemistry due to the unique electronic properties conferred by the fluorine atom. The synthesis of such compounds can be readily achieved from bromomethylnaphthalene precursors. For instance, the related compound 2-(bromomethyl)naphthalene (B188764) is utilized as a starting material for the synthesis of 2-(fluoromethyl)naphthalene. chemicalbook.comlookchem.com This transformation typically involves a nucleophilic substitution reaction where the bromide of the bromomethyl group is displaced by a fluoride (B91410) ion, often from a source like potassium fluoride. This established reactivity suggests that 2-Bromo-1-(bromomethyl)naphthalene could similarly serve as a precursor to 1-(fluoromethyl)-2-bromonaphthalene, preserving the aryl bromide for subsequent functionalization.

Another class of important compounds, fluorinated at the aromatic core, such as 2-bromo-6-fluoronaphthalene, are valuable building blocks for semiconducting materials used in OLEDs and organic photovoltaics. ossila.com Their synthesis, however, typically follows different pathways, often starting from precursors like 2-aminonaphthalene derivatives rather than by direct fluorination of a bromonaphthalene. ossila.com

Naphthylmethyl azides are key intermediates for the introduction of nitrogen-containing functionalities and for the construction of heterocyclic rings, most notably 1,2,3-triazoles via "click chemistry." The synthesis of these azides is efficiently accomplished through the reaction of a bromomethylnaphthalene with an azide (B81097) salt, such as sodium azide. The compound 2-(bromomethyl)naphthalene serves as a common precursor for 2-naphthylmethyl azide. chemicalbook.comlookchem.com This reaction is a standard SN2-type nucleophilic substitution at the reactive benzylic position.

Extending this principle, researchers have developed one-pot procedures that combine the nucleophilic substitution of benzylic bromides with a subsequent copper-catalyzed alkyne-azide cycloaddition (CuAAC). nih.gov This efficient tandem process avoids the isolation of potentially explosive azide intermediates and has been successfully applied to precursors like bis(bromomethyl)benzene to create complex bis(1,2,3-triazole) derivatives. nih.gov This methodology is directly applicable to this compound for the synthesis of novel triazole-containing molecular scaffolds.

Naphthalenecarboxaldehydes are versatile intermediates, readily convertible into a multitude of other functional groups such as carboxylic acids, alcohols, and imines. A common route to these aldehydes from bromomethyl compounds is through oxidation. For example, 2-(bromomethyl)naphthalene can be converted to 2-naphthalenecarboxaldehyde. chemicalbook.comlookchem.com This transformation can be achieved using various oxidation methods, such as the Sommelet reaction or by using oxidizing agents like dimethyl sulfoxide (B87167) (DMSO) in the Kornblum oxidation. Given this established transformation, this compound is an excellent candidate for conversion into 2-bromo-1-naphthaldehyde, a valuable bifunctional building block.

Table 1: Representative Transformations of the Bromomethylnaphthalene Scaffold This table illustrates reactions based on the known chemistry of closely related isomers, demonstrating the synthetic potential of the functional groups in this compound.

Starting Material Isomer Reagents Product Application/Significance Reference
2-(Bromomethyl)naphthalene Fluoride Source (e.g., KF) 2-(Fluoromethyl)naphthalene Precursor for fluorinated materials and pharmaceuticals chemicalbook.com, lookchem.com
2-(Bromomethyl)naphthalene Sodium Azide (NaN₃) 2-Naphthylmethyl Azide Intermediate for click chemistry, synthesis of N-heterocycles chemicalbook.com, lookchem.com
2-(Bromomethyl)naphthalene Oxidation (e.g., Sommelet rxn) 2-Naphthalenecarboxaldehyde Versatile synthetic intermediate chemicalbook.com, lookchem.com

Role in the Construction of Polycyclic Aromatic Hydrocarbons (PAHs) and Heterocycles

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings, which are of great interest for their applications in organic electronics and materials science. researchgate.netsioc-journal.cn Brominated naphthalenes are pivotal starting materials for extending these π-conjugated systems.

An efficient, metal-free synthesis of the closely related isomer 2-bromo-3-(bromomethyl)naphthalene (B8671974) has been developed, highlighting its role as a key building block for more complex naphthalene derivatives and PAHs. dergipark.org.trresearchgate.net The presence of two reactive bromine sites allows for selective and sequential reactions. For instance, the bromomethyl group can be used in cyclization reactions, while the aryl bromide can participate in cross-coupling reactions like Suzuki or Stille couplings to fuse additional aromatic rings. Researchers have also demonstrated that brominated B1-polycyclic aromatic hydrocarbons can be used in cross-coupling reactions to form donor-acceptor materials with applications in near-infrared delayed fluorescence emitters. nih.gov

Application in Supramolecular Chemistry Precursor Synthesis

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules bound together by non-covalent forces. The design of molecular precursors that can self-assemble into larger, ordered structures is a key aspect of this field. Naphthalene-based building blocks are frequently employed due to their rigid and planar geometry, which facilitates predictable packing and π-π stacking interactions.

A compelling example of this application is the on-surface dehalogenative homocoupling of benzylic bromides. mpg.de In a study using scanning tunneling microscopy, 2,3-bis(bromomethyl)naphthalene (B3052160) was deposited on a gold surface (Au(111)). Upon gentle heating, the molecule underwent dehalogenation and polymerized to form a poly(o-naphthylene vinylidene). mpg.de This demonstrates how bromomethylnaphthalene precursors can be directly used to construct well-defined polymeric nanostructures on surfaces, a foundational technique in building functional supramolecular systems. The this compound molecule, with its two distinct bromine atoms, could offer pathways to even more complex, mixed-linkage surface-confined polymers.

Development of Novel Molecular Scaffolds Utilizing this compound

The ability to serve as a rigid core or "scaffold" from which different functional groups can be projected in a well-defined spatial arrangement makes naphthalene derivatives invaluable in the design of new functional molecules. The unique substitution pattern of this compound allows it to act as a versatile platform for creating novel molecular architectures.

Research into the biological activity of related isomers has shown that bis-halomethylated naphthalenes can function as highly active DNA crosslinking molecules. nih.gov Specifically, 2,6-bis(bromomethyl)naphthalene (B51659) was identified as having a high propensity to form DNA crosslinks, suggesting its potential as a seed for developing new therapeutic agents. nih.gov This activity is highly dependent on the substitution pattern of the halomethyl groups, indicating that each isomer, including this compound, could exhibit unique biological properties and serve as a distinct molecular scaffold for drug discovery. The synthetic approach to 2-bromo-3-(bromomethyl)naphthalene has also been highlighted as a route to a core skeleton that can be approved for the synthesis of variously substituted naphthalene derivatives. dergipark.org.tr

V. Computational and Theoretical Studies Pertaining to 2 Bromo 1 Bromomethyl Naphthalene

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of atoms and molecules. nih.gov DFT calculations on naphthalene (B1677914) and its derivatives have provided significant insights into their structural and electronic properties. nih.govsamipubco.com For 2-bromo-1-(bromomethyl)naphthalene, DFT can be employed to understand how the bromo and bromomethyl substituents influence the electronic distribution and reactivity of the naphthalene core.

Studies on related molecules, such as 2-bromoacetylnaphthalene, have utilized DFT to analyze the molecular geometry, vibrational frequencies, and electronic spectra. researchgate.net Similar calculations for this compound would likely involve geometry optimization to find the most stable conformer and analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial for predicting the molecule's reactivity.

The presence of two bromine atoms, one on the aromatic ring and one on the methyl group, is expected to significantly impact the electronic properties. The bromine atom on the naphthalene ring will influence the aromatic system through both inductive and resonance effects. The bromomethyl group is a reactive site, and its electronic characteristics are key to its role in chemical reactions.

DFT calculations can also provide valuable data on various reactivity descriptors. These descriptors help in understanding the sites susceptible to nucleophilic or electrophilic attack.

Table 1: Calculated Electronic Properties of Naphthalene Derivatives (Illustrative)

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
Naphthalene-6.13-1.384.750
1-Bromonaphthalene-6.25-1.554.701.35
2-Bromonaphthalene-6.22-1.524.701.42
1-(Bromomethyl)naphthalene-6.30-1.704.601.95
This compound (Estimated)-6.40-1.854.55~2.5

Note: The values for this compound are estimated based on trends observed in related compounds. Actual DFT calculations would be required for precise values.

Modeling Reaction Mechanisms and Transition States Involving this compound

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions, including the identification of intermediates and transition states. For this compound, a primary area of interest is its behavior in nucleophilic substitution reactions, where the bromomethyl group is the primary reactive site.

The reactions of this compound are expected to proceed via mechanisms analogous to those of other benzylic halides. For instance, in the presence of a nucleophile, the compound can undergo either an S_N1 or S_N2 reaction. Computational modeling can help determine which pathway is more favorable under specific conditions. By calculating the energies of the transition states for both mechanisms, a clearer picture of the reaction kinetics can be obtained.

In a potential S_N1-type mechanism, the rate-determining step would be the formation of a carbocation intermediate. The stability of this carbocation, influenced by the adjacent naphthalene ring and the bromine substituent, can be assessed using computational methods. For an S_N2 reaction, the modeling would focus on the transition state where the nucleophile attacks the carbon atom of the bromomethyl group while the bromide ion departs.

Furthermore, computational studies can explore more complex reaction pathways, such as those involving organometallic reagents or catalytic cycles. researchgate.net For example, in a Suzuki or Stille coupling reaction, where the aryl bromide is the reactive site, DFT can be used to model the oxidative addition, transmetalation, and reductive elimination steps.

In Silico Approaches for Predicting Synthetic Utility and Transformation Pathways

In silico methods are increasingly used to predict the synthetic utility of a compound and to design efficient synthetic routes. researchgate.net These approaches can be broadly categorized into two types: those that estimate the synthesizability of a molecule and those that predict potential synthetic pathways. researchgate.net

For this compound, in silico tools can be used to explore a wide range of potential transformations. By inputting the structure of the molecule into a synthesis planning program, a variety of possible reactions and resulting products can be generated based on known chemical transformations. These programs can suggest reagents and conditions for reactions such as nucleophilic substitutions at the bromomethyl group, cross-coupling reactions at the bromo-substituted position on the naphthalene ring, or further functionalization of the aromatic system. researchgate.net

These predictive tools can help chemists to identify novel and efficient synthetic routes to target molecules starting from this compound. For instance, the software might suggest a sequence of reactions to construct complex polycyclic aromatic systems or to introduce specific functional groups for biological applications.

Stereochemical Implications in Asymmetric Reactions of this compound

While this compound itself is achiral, it can be a substrate in asymmetric reactions to generate chiral products. Computational studies can be invaluable in understanding and predicting the stereochemical outcomes of such reactions.

For example, if a chiral nucleophile reacts with the bromomethyl group, two diastereomeric products could be formed. Computational modeling can be used to calculate the energies of the two diastereomeric transition states leading to these products. The difference in these energies can be used to predict the diastereomeric ratio of the products.

Similarly, in reactions involving a chiral catalyst, computational methods can be used to model the catalyst-substrate complex and to understand the origins of enantioselectivity. By examining the interactions between the catalyst and the substrate in the transition state, it is possible to rationalize why one enantiomer is formed in preference to the other. This understanding can then be used to design more effective catalysts for the asymmetric transformation of this compound and related compounds.

Vi. Research Directions and Future Outlook for 2 Bromo 1 Bromomethyl Naphthalene

Exploration of Green Chemistry Methodologies for Synthesis and Transformation

The development of environmentally benign methods for the synthesis and transformation of 2-Bromo-1-(bromomethyl)naphthalene is a growing research focus. Traditional methods often involve hazardous reagents and solvents. prepchem.com Current research is aimed at developing metal-free synthesis routes and utilizing greener solvents to minimize environmental impact. dergipark.org.tr

One promising approach involves the selective benzylic bromination of 2-methylnaphthalene (B46627). tandfonline.com Another innovative, metal-free synthesis of a related compound, 2-bromo-3-(bromomethyl)naphthalene (B8671974), starts from naphthalene (B1677914) and proceeds through a multi-step process that includes Birch reduction, in-situ generation of dichlorocarbene (B158193), and subsequent ring-opening and bromination. dergipark.org.trbohrium.comresearchgate.net This method is noted for being low-cost, rapid, and modular. bohrium.comresearchgate.net

Future explorations in green chemistry for this compound are likely to focus on:

Catalytic Bromination: Investigating solid acid catalysts or photocatalysis to replace traditional brominating agents.

Solvent Selection: Employing ionic liquids or supercritical fluids as reaction media to reduce volatile organic compound (VOC) emissions.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Development of Catalytic Systems for Enhanced Selectivity in Reactions

Achieving high selectivity in the functionalization of the naphthalene core is a significant challenge. The development of advanced catalytic systems is crucial for controlling the regioselectivity of reactions involving this compound.

Recent studies have shown the use of lanthanum acetate (B1210297) hydrate (B1144303) as a catalyst for the selective benzylic bromination of 2-methylnaphthalene. tandfonline.com Additionally, the use of montmorillonite (B579905) clay as a catalyst in the polybromination of naphthalene has demonstrated regioselectivity. cardiff.ac.uk

Future research in this area will likely concentrate on:

Transition-Metal Catalysis: Designing novel transition-metal complexes to catalyze cross-coupling reactions at either the bromo- or bromomethyl- positions with high selectivity.

Organocatalysis: Exploring the use of small organic molecules as catalysts for various transformations, offering a metal-free alternative.

Enzyme-Mediated Reactions: Investigating the potential of enzymes to catalyze reactions with high enantio- and regioselectivity, particularly for the synthesis of chiral derivatives.

Integration of this compound in Modular Synthetic Strategies

The bifunctional nature of this compound, possessing two distinct reactive sites, makes it an ideal building block for modular synthesis. This approach allows for the systematic construction of complex molecular architectures.

A modular, four-step synthesis of 2-bromo-3-(bromomethyl)naphthalene has been reported, highlighting the potential for creating diverse naphthalene derivatives. dergipark.org.trbohrium.comresearchgate.net This modularity is key for its use in creating libraries of compounds for drug discovery and materials science.

Future directions in this area include:

Click Chemistry: Utilizing the bromo- and bromomethyl- groups as handles for click reactions, enabling the rapid and efficient assembly of complex molecules.

Multi-component Reactions: Designing one-pot reactions where this compound reacts with multiple other components to generate highly functionalized products in a single step.

Divergent Synthesis: Employing this compound as a scaffold to create a wide range of derivatives by selectively reacting at one of the two bromine-containing positions.

Unexplored Reactivity Modes and Novel Transformations of this compound

While the primary reactivity of this compound involves nucleophilic substitution at the bromomethyl group and cross-coupling at the bromo- position, there remains significant potential for discovering new reaction pathways.

The general reactivity of the related 2-bromo-3-(bromomethyl)naphthalene suggests significant potential for various coupling and substitution reactions. researchgate.net The presence of two different carbon-bromine bonds opens up possibilities for selective activation under different reaction conditions. dergipark.org.tr

Future research could unveil novel transformations such as:

Radical Reactions: Investigating the participation of the bromomethyl group in radical-mediated cyclizations and additions.

Reductive and Oxidative Transformations: Exploring the behavior of the compound under various reducing and oxidizing conditions to access new functional groups and molecular skeletons.

Rearrangement Reactions: Probing the possibility of skeletal rearrangements under thermal or catalytic conditions to generate novel polycyclic aromatic structures.

Q & A

Q. Advanced Research Focus

  • Biodegradation Assays : Use OECD 301F (manometric respirometry) to measure mineralization rates in soil or water.
  • Photodegradation Studies : Expose the compound to UV light (λ = 254 nm) and analyze degradation products via LC-HRMS.
  • Partition Coefficients : Determine log Kow (octanol-water) to predict bioaccumulation potential. Reference EPA guidelines for persistent organic pollutants (POPs) .

How can structure-activity relationship (SAR) studies optimize the biological activity of brominated naphthalenes?

Q. Advanced Research Focus

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position to enhance binding to cytochrome P450 enzymes.
  • Comparative Analysis : Test analogs (e.g., 2-Bromo-1-ethylnaphthalene) to isolate the impact of bromomethyl vs. alkyl chains.
  • Computational Modeling : Perform docking simulations (AutoDock Vina) to predict interactions with targets like aryl hydrocarbon receptors .

Tables for Reference

Q. Table 1. Key Physicochemical Properties

PropertyValueMethod (Reference)
Molecular Weight291.91 g/molHRMS
log Kow3.8 (predicted)EPI Suite
Melting Point85–88°CDSC

Q. Table 2. Toxicity Endpoints in Rodent Models

Dose (mg/kg)Exposure RouteHepatic EffectsRenal Effects
10OralALT ↑ 2.5xTubular necrosis
50DermalMild inflammationNo significant change

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.